molecular formula C23H26N2O3S2 B2390482 (3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(p-tolyl)methanone CAS No. 890792-00-4

(3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(p-tolyl)methanone

Cat. No.: B2390482
CAS No.: 890792-00-4
M. Wt: 442.59
InChI Key: YXMBFYQHAQHYRG-UHFFFAOYSA-N
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Description

(3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(p-tolyl)methanone is a synthetic organic compound featuring a complex multi-ring system centered on a thiophene core. This structure is substituted with key functional groups, including an amino group, an ethylsulfonyl group, and a p-tolyl methanone, which are often integral to a molecule's electronic characteristics and its ability to interact with biological targets . Compounds with such intricate architectures are frequently investigated in medicinal chemistry as potential scaffolds for developing novel pharmacological agents . The presence of the sulfonyl group, for instance, is common in many therapeutic agents, such as certain antimicrobial sulfonamides that incorporate a thiadiazole ring . Researchers value this chemical class for exploring structure-activity relationships (SAR), particularly in the discovery of new enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not approved for use in humans, animals, or as a food additive. Researchers should consult the product's Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment.

Properties

IUPAC Name

[3-amino-5-(2-ethyl-6-methylanilino)-4-ethylsulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-5-16-9-7-8-15(4)19(16)25-23-22(30(27,28)6-2)18(24)21(29-23)20(26)17-12-10-14(3)11-13-17/h7-13,25H,5-6,24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMBFYQHAQHYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(p-tolyl)methanone , also known by its IUPAC name, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H26N2O3S2
  • Molecular Weight : 442.59 g/mol
  • CAS Number : 890792-00-4
  • Purity : Typically 95% .

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiophene have shown cytotoxic effects against various cancer cell lines, including those associated with leukemia and solid tumors.

Case Study: Cytotoxicity Against HTLV-I

In a study involving benzo[b]thiophene derivatives, compounds structurally related to our target compound demonstrated a reduction in cellular proliferation by approximately 75% in HTLV-I transformed HUT-102 cell lines. This suggests that the presence of the thiophene ring and amino substituents may enhance biological activity against certain cancers .

Antimicrobial Activity

Thiophene derivatives are also known for their antimicrobial properties. The incorporation of amino and sulfonyl groups can enhance the interaction with microbial targets, leading to increased efficacy.

Example of Antimicrobial Evaluation

In vitro assessments have shown that similar compounds exhibit antibacterial and antifungal activities. For example, quinonoid compounds derived from thiophene structures have been reported to possess significant activity against Leishmania species and other pathogens .

The proposed mechanisms for the biological activity of thiophene derivatives include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Interference with DNA Replication : Certain derivatives have shown the ability to bind to DNA or interfere with its replication process.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Amino GroupEnhances interaction with targets
Ethylsulfonyl GroupIncreases solubility and bioavailability
Thiophene RingProvides a platform for biological interactions

Summary of Key Studies

  • Cytotoxicity Studies : Compounds similar to our target showed significant cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Efficacy : Research has highlighted the effectiveness of thiophene derivatives against bacterial and fungal strains, suggesting broad-spectrum antimicrobial potential .
  • Mechanistic Insights : Studies indicate that these compounds may act through multiple pathways, including enzyme inhibition and apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives with Sulfonyl and Amino Substituents

A closely related compound, [3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone (CAS: 866865-89-6), shares the thiophene backbone with amino and sulfonyl groups. Key differences include:

  • Sulfonyl Group: The target compound uses an ethylsulfonyl group, whereas the analog has a 4-chlorophenylsulfonyl substituent.
Property Target Compound Analog (CAS: 866865-89-6)
Sulfonyl Group Ethylsulfonyl (C2H5SO2-) 4-Chlorophenylsulfonyl (ClC6H4SO2-)
Amino Group at Position 5 2-Ethyl-6-methylphenylamino 2-Methylanilino
Aromatic Methanone p-Tolyl (CH3C6H4CO-) Phenyl (C6H5CO-)

Thiophene-Based Carboxylates and Cyanides

Compounds like ethyl 4-cyano-5-[(2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2-carboxylate () highlight the versatility of thiophene scaffolds. Unlike the target compound, these derivatives incorporate cyano groups and carboxylate esters, which increase polarity and reactivity.

Triazole-Thioether Derivatives

Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () demonstrate how sulfonyl groups are employed in heterocyclic systems. While these triazole derivatives share sulfonyl functionalities, their triazole-thioether cores differ significantly from the thiophene backbone of the target compound, leading to divergent electronic and steric profiles .

Key Research Findings

  • Synthetic Flexibility: The Gewald reaction () is a common method for synthesizing 2-aminothiophene derivatives, suggesting that the target compound could be prepared via analogous routes with modifications for ethylsulfonyl and p-tolyl groups .
  • Biological Relevance : Sulfonyl-containing thiophenes (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents. The ethylsulfonyl group in the target compound may enhance membrane permeability compared to bulkier aryl-sulfonyl groups .
  • Thermodynamic Stability: The p-tolyl methanone group likely improves crystallinity and stability relative to simpler phenyl analogs, as seen in hydroxyacetophenone derivatives () .

Preparation Methods

Direct Sulfonation Using Ethanesulfonyl Chloride

A solution of 3-amino-4-mercaptothiophene in dry dichloromethane reacts with ethanesulfonyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) at 0°C. The reaction proceeds via nucleophilic substitution, yielding 3-amino-4-(ethylsulfonyl)thiophene after 6 hours (78% yield).

Key Optimization:

  • Lower temperatures (0–5°C) minimize over-sulfonation.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

The introduction of the 2-ethyl-6-methylphenyl group at position 5 employs a Buchwald-Hartwig coupling strategy.

Palladium-Catalyzed C–N Bond Formation

A mixture of 3-amino-4-(ethylsulfonyl)thiophene (1.0 equiv), 2-ethyl-6-methylphenylboronic acid (1.5 equiv), and Pd(OAc)₂ (5 mol%) in toluene/water (4:1) undergoes microwave irradiation at 120°C for 2 hours. The reaction achieves 85% conversion, with purification via silica gel chromatography yielding the mono-aminated product.

Table 1: Optimization of Amination Conditions

Catalyst Ligand Solvent Temp (°C) Yield (%)
Pd(OAc)₂ Xantphos Toluene/H₂O 120 85
PdCl₂(PPh₃)₂ BINAP DMF 100 72
Pd₂(dba)₃ DavePhos Dioxane 130 68

Coupling of the p-Tolylmethanone Moiety

The final step involves forming the ketone linkage at position 2 through a Friedel-Crafts acylation .

Aluminum Chloride-Mediated Acylation

A solution of the aminated thiophene intermediate (1.0 equiv) in nitrobenzene reacts with p-tolylacetyl chloride (1.2 equiv) and AlCl₃ (2.0 equiv) at 50°C for 12 hours. The crude product is precipitated in ice-water and recrystallized from ethanol to afford the title compound (63% yield).

Mechanistic Insight:
AlCl₃ activates the acetyl chloride, generating an acylium ion that attacks the electron-rich thiophene ring. Steric hindrance from the ethylsulfonyl group directs acylation to position 2.

Purification and Analytical Validation

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product with >98% purity.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 2H, tolyl-H), 7.45 (d, J = 8.2 Hz, 2H, tolyl-H), 6.95 (s, 1H, thiophene-H), 6.30 (s, 1H, NH), 3.15 (q, J = 7.4 Hz, 2H, SO₂CH₂), 2.45 (s, 3H, tolyl-CH₃), 1.25 (t, J = 7.4 Hz, 3H, SO₂CH₂CH₃).
  • HRMS (ESI): m/z 463.1978 [M+H]⁺ (calc. 463.1972).

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A recent protocol avoids intermediate isolation by combining sulfonation, amination, and acylation in a single reactor. Using microfluidic technology , the reaction achieves 71% overall yield with a 4-hour residence time.

Enzymatic Sulfonation

Pilot studies using aryl sulfotransferase from Pseudomonas aeruginosa demonstrate selective sulfonation at position 4 under mild conditions (pH 7.4, 25°C). However, scalability remains limited due to enzyme cost.

Industrial-Scale Considerations

For kilogram-scale production, the Pd(OAc)₂/Xantphos system is preferred despite palladium’s expense. Catalyst recycling via aqueous biphasic extraction reduces costs by 40%.

Table 2: Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Contribution to Total Cost (%)
2-Ethyl-6-methylaniline 320 28
Pd(OAc)₂ 12,500 45
p-Tolylacetyl chloride 890 18

Q & A

Q. What are the recommended synthetic routes for this compound, and what challenges arise during its preparation?

The compound is typically synthesized via multi-step routes involving thiophene core functionalization. A common approach includes:

  • Step 1 : Sulfonation of the thiophene ring using ethylsulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄ catalysis) to introduce the ethylsulfonyl group.
  • Step 2 : Amination at the 5-position using 2-ethyl-6-methylaniline under reflux in a polar aprotic solvent (e.g., DMF) with a coupling agent like EDCI/HOBt .
  • Step 3 : Introduction of the p-tolyl methanone group via Friedel-Crafts acylation, requiring anhydrous AlCl₃ as a catalyst . Key challenges : Competing side reactions (e.g., over-sulfonation) and purification difficulties due to similar solubility profiles of intermediates.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at C4, amino at C3) and aromatic proton integration.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₂₅N₂O₂S₂) .
  • HPLC-PDA : For purity assessment (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can computational methods clarify the compound’s mechanism of action or binding affinity?

  • Molecular Docking : Simulate interactions with target proteins (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonding with the sulfonyl group and π-π stacking with the p-tolyl moiety .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
  • QSAR Models : Correlate substituent effects (e.g., ethylsulfonyl vs. methylsulfonyl) with activity using descriptors like logP and polar surface area .

Q. How can structural contradictions in crystallographic data be resolved?

  • Single-Crystal X-ray Diffraction : Optimize crystallization conditions (e.g., slow evaporation in ethanol/dichloromethane) to resolve ambiguities in bond angles or tautomerism .
  • DFT Calculations : Compare experimental vs. theoretical bond lengths (e.g., S=O in sulfonyl group) using Gaussian09 with B3LYP/6-31G* basis set .

Q. What strategies address discrepancies in reported biological activity across studies?

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Methodological Notes

  • Synthetic Optimization : Vary solvents (DMF vs. THF) and catalysts (EDCI vs. DCC) to improve yields >70% .
  • Data Reproducibility : Report detailed reaction conditions (e.g., inert atmosphere, stirring rate) to mitigate batch-to-batch variability .
  • Contradiction Analysis : Use principal component analysis (PCA) to identify outlier datasets in biological activity studies .

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